molecular formula C19H22N6S B2559164 3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine CAS No. 2380080-31-7

3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine

Cat. No.: B2559164
CAS No.: 2380080-31-7
M. Wt: 366.49
InChI Key: ZOHHFVZJQUETCE-UHFFFAOYSA-N
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Description

3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine is a complex organic compound featuring a thiazole ring, a piperazine ring, and a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Piperazine Ring: Piperazine derivatives can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Formation of the Pyridazine Ring: Pyridazine rings are often synthesized via the condensation of hydrazines with 1,4-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: The nitrogens in the piperazine ring can be reduced using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the piperazine ring can yield secondary amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or infectious diseases.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its complex structure.

    Industry: It may be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the pyridazine ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain thiazole rings, exhibit significant biological activities.

    Piperazine Derivatives: Compounds like fluphenazine and cetirizine, which contain piperazine rings, are used in various therapeutic applications.

    Pyridazine Derivatives: Compounds like hydralazine and cadralazine, which contain pyridazine rings, are known for their antihypertensive properties.

Uniqueness

What sets 3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine apart is the combination of these three distinct rings in a single molecule, which can result in unique biological activities and interactions that are not observed in compounds containing only one or two of these rings.

Properties

IUPAC Name

2,4-dimethyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6S/c1-14-18(26-15(2)21-14)13-24-9-11-25(12-10-24)19-7-6-17(22-23-19)16-5-3-4-8-20-16/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHHFVZJQUETCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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